Gentianose

Beschreibung

This compound has been reported in Gentiana algida, Gentianopsis grandis, and other organisms with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

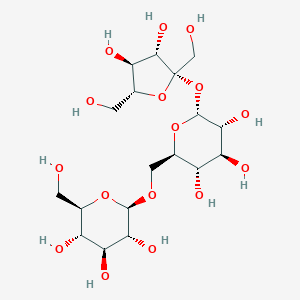

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPFEKGTMRGPLJ-WSCXOGSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318513 | |

| Record name | Gentianose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gentianose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25954-44-3 | |

| Record name | Gentianose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25954-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentianose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025954443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gentianose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-β-D-glucopyranosyl-(1→6)-β-D-fructofuranosyl-α-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GENTIANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0ZQ61S45F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gentianose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

212 °C | |

| Record name | Gentianose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Gentianose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentianose is a non-reducing trisaccharide composed of two glucose units and one fructose unit. Specifically, its structure is O-β-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside. As a plant metabolite, this compound serves as a carbohydrate reserve in various plant tissues. This technical guide provides a comprehensive overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and a proposed biosynthetic pathway. This information is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in the plant kingdom, with notable concentrations in the rhizomes and roots of species within the Gentiana genus. It has also been identified in other plant families.

Primary Sources: Gentiana Species

The genus Gentiana is the most well-documented source of this compound. The underground organs of these plants, particularly the rhizomes and roots, accumulate this trisaccharide as a primary carbohydrate store.

-

Gentiana lutea (Yellow Gentian): The rhizomes and roots of yellow gentian are the most significant and commercially utilized source of this compound. This perennial herb, native to the mountains of central and southern Europe, has a long history of use in traditional medicine, primarily for its bitter principles. This compound is a major soluble carbohydrate in the roots, co-occurring with other sugars like sucrose and gentiobiose.

-

Other Gentiana Species: this compound has also been reported in various other species of the Gentiana genus, including Gentiana algida, Gentiana asclepiadea, Gentiana cruciata, Gentiana punctata, and Gentiana purpurea[1]. The presence and concentration of this compound can vary between species and are influenced by factors such as plant age, geographical location, and harvesting time.

Secondary Sources

While the Gentiana genus is the primary source, this compound has been identified in other plant species as well:

-

Vitis vinifera (Grape): Recent studies have identified this compound in grape seeds[2]. This discovery opens up new avenues for the utilization of grape pomace, a byproduct of the wine and grape juice industry, as a potential source of this trisaccharide.

-

Gentianopsis grandis: This species, belonging to a genus closely related to Gentiana, has also been reported to contain this compound[3].

Quantitative Data of this compound in Natural Sources

The concentration of this compound can vary significantly among different plant species and even within different parts of the same plant. The following table summarizes the available quantitative data for this compound in its primary natural sources.

| Natural Source | Plant Part | This compound Concentration (% Dry Weight) | Reference |

| Gentiana lutea | Rhizomes and Roots | 1.20 - 6.50% | [4] |

| Vitis vinifera (Grape) | Seeds | Presence confirmed, quantitative data not yet widely established | [2] |

Note: The concentration of this compound in Gentiana lutea can be influenced by post-harvest processing. For instance, drying of the roots may lead to a slight decrease in this compound content due to enzymatic hydrolysis[5].

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of this compound from plant materials.

Protocol 1: Extraction of this compound from Gentiana lutea Roots

Objective: To extract soluble carbohydrates, including this compound, from dried and powdered Gentiana lutea roots.

Materials:

-

Dried and powdered Gentiana lutea root material (particle size < 0.5 mm)

-

Distilled water

-

Ethanol (70% v/v)

-

Shaker or magnetic stirrer

-

Centrifuge

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Weigh 10 g of the powdered root material and place it in a 250 mL Erlenmeyer flask.

-

Add 100 mL of 70% ethanol to the flask.

-

Agitate the mixture on a shaker at room temperature for 24 hours.

-

After 24 hours, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

-

Decant the supernatant and filter it through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to remove the ethanol.

-

The resulting aqueous extract can be lyophilized to obtain a dry powder or used directly for analysis.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Objective: To quantify the concentration of this compound in a plant extract.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index Detector (RID).

-

Carbohydrate analysis column (e.g., Aminex HPX-87P, 300 mm x 7.8 mm).

Reagents:

-

Ultrapure water (HPLC grade)

-

This compound standard (≥98% purity)

Chromatographic Conditions:

-

Mobile Phase: Ultrapure water

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 80°C

-

Detector Temperature: 40°C

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in ultrapure water (e.g., 10 mg/mL). From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 0.5, 1, 2.5, 5, and 10 mg/mL).

-

Sample Preparation: Dissolve a known amount of the dried plant extract (from Protocol 1) in a known volume of ultrapure water. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation of the calibration curve to calculate the concentration of this compound in the sample.

Signaling Pathways and Experimental Workflows

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in plants is believed to involve the sequential action of glycosyltransferases. While the complete pathway has not been fully elucidated in all this compound-producing species, a plausible route involves the following steps, starting from sucrose:

References

- 1. Enzymatic synthesis of gentiooligosaccharides by transglycosylation with beta-glycosidases from Penicillium multicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ives-openscience.eu [ives-openscience.eu]

- 3. Gentiobiose - Wikipedia [en.wikipedia.org]

- 4. Development of a Novel Flavored Goat Cheese with Gentiana lutea Rhizomes [mdpi.com]

- 5. Production of Gentiobiose from Hydrothermally Treated Aureobasidium pullulans β-1,3-1,6-Glucan - PMC [pmc.ncbi.nlm.nih.gov]

Gentianose: A Comprehensive Technical Guide on its Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentianose is a naturally occurring trisaccharide found predominantly in the roots of plants from the Gentiana genus, from which it derives its name.[1][2] It also serves as a carbohydrate reserve in other plants and has been identified in sources like grape seeds.[2][3] As an oligosaccharide, this compound is of significant interest in food science and pharmacology due to its chemical properties, potential health benefits, and role in plant metabolism.[4][5] This technical guide provides an in-depth analysis of the structure, chemical properties, and experimental protocols associated with this compound, tailored for professionals in research and drug development.

Chemical Structure of this compound

This compound (C₁₈H₃₂O₁₆) is a non-reducing trisaccharide with a molecular weight of approximately 504.44 g/mol .[4][6] It is composed of three monosaccharide units: two D-glucose units and one D-fructose unit.[1]

The precise structure is defined by its glycosidic linkages. It consists of a gentiobiose moiety (two glucose units linked by a β-1→6 bond) attached to the glucose residue of a sucrose molecule. Therefore, the systematic name for this compound is β-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside .[1]

The absence of a free hemiacetal group in its structure renders it a non-reducing sugar, meaning it does not react with reagents like Fehling's solution.[1][4]

Key Structural Identifiers

The fundamental properties and identifiers of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₂O₁₆ | [1][6] |

| Molecular Weight | 504.44 g/mol | [4][6] |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [6][7] |

| CAS Number | 25954-44-3 | [5][6] |

| Classification | Trisaccharide, Oligosaccharide, Non-reducing sugar | [1][4][8] |

Chemical and Physical Properties

This compound exhibits distinct physical and chemical properties that are crucial for its isolation, characterization, and application. It is known to be hygroscopic and has potential antimicrobial, anti-inflammatory, and antioxidant properties.[4][9]

Physical Properties

The key physical properties of this compound are presented below, highlighting its solid nature and solubility in aqueous solutions.

| Property | Value | Reference(s) |

| Physical Description | Solid | [6] |

| Melting Point | 212 °C | [1][6][8] |

| Solubility | Soluble in water; Soluble in DMSO (100 mg/mL) | [1][4][10] |

| Optical Rotation | [α]²⁵_D_ = +30.8° (c=0.5 in H₂O) | [8] |

Chemical Properties: Hydrolysis

The glycosidic bonds of this compound can be cleaved through acidic or enzymatic hydrolysis. The products of hydrolysis depend on the specific bond that is broken, which provides a method for structural analysis and the production of other useful oligosaccharides.

-

Complete Hydrolysis: Under strong acidic conditions, all glycosidic bonds are cleaved, yielding two molecules of D-glucose and one molecule of D-fructose.[1]

-

Partial Enzymatic Hydrolysis: Specific enzymes can cleave one of the two different glycosidic linkages:

Experimental Protocols

The isolation and structural elucidation of this compound require a multi-step approach involving extraction from natural sources followed by advanced analytical techniques.

Extraction and Purification

This compound is typically extracted from plant material, such as gentian roots or grape seeds. The general workflow involves solvent extraction followed by chromatographic purification.[11][12]

Methodology:

-

Source Material Preparation: The plant material (e.g., grape seeds, dried gentian roots) is ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered material is extracted with an ethanol/water mixture.[12] This step solubilizes oligosaccharides, including this compound, while leaving behind insoluble cellular debris.

-

Filtration and Concentration: The extract is filtered to remove solid particles, and the solvent is evaporated under reduced pressure to yield a concentrated crude extract.

-

Initial Purification (Optional): Solid-phase extraction (SPE) using cartridges like C18 can be employed to remove nonpolar compounds, such as lipids and pigments.[3]

-

Chromatographic Fractionation: The crude extract is subjected to chromatography for purification.

-

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their molecular weight. A sequential two-step SEC process can effectively fractionate compounds, isolating the trisaccharide fraction containing this compound.[12][13]

-

Column Chromatography: For higher purity, packed columns with media like carbograph (porous graphitic carbon) can be used, which separates carbohydrates based on polarity and size.[3]

-

-

Purity Analysis: The purity of the isolated fractions is assessed using methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[13][14]

References

- 1. This compound — Wikipédia [fr.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 25954-44-3: this compound | CymitQuimica [cymitquimica.com]

- 5. 25954-44-3(this compound) | Kuujia.com [kuujia.com]

- 6. This compound | C18H32O16 | CID 117678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. plantaedb.com [plantaedb.com]

- 8. Showing Compound this compound (FDB012325) - FooDB [foodb.ca]

- 9. This compound | 25954-44-3 [chemicalbook.com]

- 10. glpbio.com [glpbio.com]

- 11. Analytical Methods of Phytochemicals from the Genus Gentiana - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound: Purification and structural determination of an unknown oligosaccharide in grape seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Caucasian Gentiana Species: Untargeted LC-MS Metabolic Profiling, Antioxidant and Digestive Enzyme Inhibiting Activity of Six Plants - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis Pathway of Gentianose in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentianose, a non-reducing trisaccharide, is a significant carbohydrate reserve in various plants, most notably in the roots of Gentiana species. Comprising two glucose units and one fructose unit, its structure is specifically β-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1↔2)-β-D-fructofuranoside. This technical guide delineates the proposed biosynthetic pathway of this compound, based on established principles of carbohydrate metabolism in plants. While the complete enzymatic machinery has yet to be fully elucidated in vivo, this document synthesizes current knowledge to present a probable pathway, alongside detailed experimental protocols for its investigation and quantification of its components. This guide is intended to serve as a comprehensive resource for researchers in phytochemistry, drug development, and plant biology.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to occur in a two-step process originating from sucrose, a primary product of photosynthesis. The pathway involves the sequential action of glycosyltransferases, which catalyze the formation of glycosidic bonds.

Step 1: Synthesis of Gentiobiose (Intermediate)

The initial step is the formation of the disaccharide gentiobiose (β-D-glucopyranosyl-(1→6)-D-glucose). While gentiobiose itself is a known component in plants, its direct role as a free intermediate in this compound synthesis is not definitively established. An alternative and more direct pathway involves the direct glucosylation of sucrose.

Step 2: Glucosylation of Sucrose

The most probable pathway involves the direct transfer of a glucose moiety to sucrose.

-

Substrates: The acceptor molecule is sucrose , and the activated glucose donor is uridine diphosphate glucose (UDP-glucose) .

-

Enzyme: A UDP-glucose:sucrose 6'-β-D-glucosyltransferase (EC number not yet assigned) is the putative enzyme catalyzing this reaction. This enzyme would transfer a glucose molecule from UDP-glucose to the 6'-hydroxyl group of the glucose residue within the sucrose molecule, forming a β(1→6) glycosidic linkage.

-

Product: The resulting trisaccharide is This compound .

The overall proposed reaction is:

Sucrose + UDP-glucose → this compound + UDP

Following its synthesis in the cytoplasm, this compound is transported into the vacuole for storage, a characteristic of many plant storage carbohydrates.[1] This transport is likely mediated by specific transporters on the tonoplast.[2][3][4]

Mandatory Visualization: this compound Biosynthesis Pathway

Data Presentation: Quantitative Analysis

Quantitative data on the specific enzyme kinetics and substrate concentrations for this compound biosynthesis are currently limited in the literature. However, this section provides a template for the type of data that needs to be collected and presents typical concentration ranges for related compounds in plant tissues.

Table 1: Putative Enzyme Kinetic Parameters for this compound Synthesis

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg protein) | Optimal pH | Optimal Temp. (°C) | Reference |

| UDP-glucose:sucrose 6'-β-D-glucosyltransferase | Sucrose | TBD | TBD | TBD | TBD | TBD |

| (Putative) | UDP-glucose | TBD | TBD | TBD | TBD | TBD |

TBD: To be determined through experimental investigation.

Table 2: Representative Concentrations of this compound and Precursors in Gentiana lutea Roots

| Compound | Concentration Range (mg/g fresh weight) | Cellular Compartment | Analytical Method | Reference(s) |

| This compound | 10 - 100 | Vacuole | HPLC-RID | [1] |

| Sucrose | 1 - 20 | Cytosol, Vacuole | HPLC-RID | [1] |

| UDP-glucose | 0.01 - 0.1 | Cytoplasm | LC-MS/MS | [5] |

| Glucose | 1 - 5 | Cytosol, Vacuole | HPLC-RID | |

| Fructose | 1 - 5 | Cytosol, Vacuole | HPLC-RID |

Note: The concentration ranges are estimates based on typical sugar content in storage tissues and require specific experimental validation for Gentiana lutea.

Experimental Protocols

This section provides detailed methodologies for key experiments required to elucidate and characterize the this compound biosynthesis pathway.

Protocol for Glucosyltransferase Activity Assay

This protocol is designed to measure the activity of the putative UDP-glucose:sucrose 6'-β-D-glucosyltransferase.

Objective: To detect and quantify the formation of this compound from sucrose and UDP-glucose.

Materials:

-

Enzyme extract (from Gentiana root tissue or heterologously expressed protein)

-

Sucrose solution (1 M)

-

UDP-glucose solution (100 mM)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Stop solution (e.g., 1 M HCl)

-

HPLC system with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD)

-

Amine-based HPLC column for sugar analysis

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:

-

50 µL Reaction buffer (2x concentration)

-

10 µL Sucrose solution (final concentration 100 mM)

-

10 µL UDP-glucose solution (final concentration 10 mM)

-

20 µL Enzyme extract

-

10 µL Nuclease-free water

-

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding 10 µL of the stop solution.

-

Sample Preparation for HPLC: Centrifuge the mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

-

HPLC Analysis: Inject an appropriate volume of the sample onto the HPLC system.

-

Column: Amine-based column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Water gradient (e.g., starting with 80:20)

-

Flow Rate: 1.0 mL/min

-

Detector: RID or ELSD

-

-

Data Analysis: Quantify the this compound peak by comparing its area to a standard curve of known this compound concentrations. Enzyme activity can be expressed as µmol of this compound formed per minute per mg of protein.

Mandatory Visualization: Glucosyltransferase Assay Workflow

Protocol for Quantification of Sugars by HPLC-RID

Objective: To quantify this compound, sucrose, glucose, and fructose in plant tissue extracts.

Materials:

-

Freeze-dried and ground plant tissue (e.g., Gentiana roots)

-

80% (v/v) Ethanol

-

PVPP (Polyvinylpolypyrrolidone)

-

Chloroform

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

HPLC system with RID

-

Carbohydrate analysis HPLC column (e.g., ligand exchange column)

Procedure:

-

Extraction:

-

Weigh approximately 100 mg of powdered plant tissue into a tube.

-

Add 1 mL of 80% ethanol and a small amount of PVPP.

-

Vortex thoroughly and incubate at 80°C for 20 minutes.

-

Centrifuge and collect the supernatant. Repeat the extraction twice more and pool the supernatants.

-

-

Phase Separation:

-

Add 1 mL of deionized water and 0.5 mL of chloroform to the pooled supernatant.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper aqueous phase containing the sugars.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Pass the aqueous extract through the cartridge to remove non-polar compounds.

-

Collect the eluate.

-

-

HPLC Analysis:

-

Filter the eluate through a 0.22 µm filter into an HPLC vial.

-

Inject onto the HPLC system.

-

Column: Ligand exchange column (e.g., Ca2+ or Pb2+ form)

-

Mobile Phase: Deionized water

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 80°C

-

Detector: RID

-

-

Quantification: Identify and quantify peaks based on the retention times and standard curves of authentic standards for this compound, sucrose, glucose, and fructose.[6][7][8][9]

Protocol for Heterologous Expression and Purification of a Candidate Glucosyltransferase

Objective: To produce and purify a candidate glucosyltransferase for in vitro characterization.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with the candidate gene (e.g., pET vector with a His-tag)

-

LB medium and appropriate antibiotics

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, lysozyme)

-

Ni-NTA affinity chromatography column and buffers (wash and elution buffers with increasing imidazole concentrations)

-

SDS-PAGE materials

Procedure:

-

Transformation: Transform the expression vector into the E. coli expression strain.

-

Expression:

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger culture and grow to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.5 mM) and incubate at a lower temperature (e.g., 18°C) overnight.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse by sonication on ice.

-

Centrifuge to pellet cell debris and collect the supernatant (crude extract).

-

-

Purification:

-

Equilibrate the Ni-NTA column with binding buffer.

-

Load the crude extract onto the column.

-

Wash the column with wash buffer (containing a low concentration of imidazole, e.g., 20 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer (containing a high concentration of imidazole, e.g., 250 mM).

-

-

Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

-

Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer using dialysis or a desalting column. The purified enzyme is now ready for activity assays and kinetic studies.[2][10][11][12][13][14][15]

Mandatory Visualization: Protein Purification Workflow

Conclusion

The biosynthesis of this compound in plants is a crucial aspect of their carbohydrate metabolism, particularly in species that utilize it as a primary storage carbohydrate. While the complete enzymatic pathway is yet to be definitively characterized, the evidence strongly points to a UDP-glucose:sucrose 6'-β-D-glucosyltransferase as the key enzyme. The experimental protocols provided in this guide offer a comprehensive framework for researchers to isolate and characterize this enzyme, quantify this compound and its precursors, and ultimately validate the proposed biosynthetic pathway. Further research in this area, including transcriptome analysis of Gentiana species and functional characterization of candidate glycosyltransferases, will be instrumental in fully elucidating the molecular mechanisms underlying this compound biosynthesis.[16][17][18][19] This knowledge will not only advance our understanding of plant biochemistry but also open avenues for the biotechnological production of this compound for applications in the food, pharmaceutical, and chemical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. Sugar transport across the plant vacuolar membrane: nature and regulation of carrier proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How Sweet It Is: Identification of Vacuolar Sucrose Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Identification of a Vacuolar Sucrose Transporter in Barley and Arabidopsis Mesophyll Cells by a Tonoplast Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical and molecular characterization of a novel UDP-glucose:anthocyanin 3'-O-glucosyltransferase, a key enzyme for blue anthocyanin biosynthesis, from gentian - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycosyltransferase cascades for natural product glycosylation: Use of plant instead of bacterial sucrose synthases improves the UDP-glucose recycling from sucrose and UDP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Strategies for Efficient and Sustainable Protein Extraction and Purification from Plant Tissues | Springer Nature Experiments [experiments.springernature.com]

- 9. Quantification of Soluble Sugars and Sugar Alcohols by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.uhi.ac.uk [pure.uhi.ac.uk]

- 12. Frontiers | Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica [frontiersin.org]

- 13. Quantification of Soluble Sugars and Sugar Alcohols by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 14. Highly Efficient Production of UDP-Glucose from Sucrose via the Semirational Engineering of Sucrose Synthase and a Cascade Route Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. De Novo Transcriptome Analysis Reveals Flowering-Related Genes That Potentially Contribute to Flowering-Time Control in the Japanese Cultivated Gentian Gentiana triflora - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Transcriptome Analysis of Carbohydrate Metabolism Genes and Molecular Regulation of Sucrose Transport Gene LoSUT on the Flowering Process of Developing Oriental Hybrid Lily ‘Sorbonne’ Bulb [mdpi.com]

- 18. Transcriptome analysis and exploration of genes involved in the biosynthesis of secoiridoids in Gentiana rhodantha - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Transcriptome analysis and exploration of genes involved in the biosynthesis of secoiridoids in Gentiana rhodantha - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Gentianose in the Biology of Gentiana lutea

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Gentianose, a trisaccharide composed of two glucose units and one fructose unit, stands as the primary carbohydrate reserve in the roots and rhizomes of the perennial herb Gentiana lutea (yellow gentian). This document provides a comprehensive overview of the biological significance of this compound, delving into its biosynthesis, subcellular storage, and putative metabolic pathways. Furthermore, it presents quantitative data on its distribution within the plant, details established experimental protocols for its analysis, and explores its potential, yet underexplored, role in signaling pathways. This technical guide is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development seeking to understand the multifaceted functions of this key oligosaccharide in one of Europe's most significant medicinal plants.

Introduction

Gentiana lutea L., commonly known as yellow gentian, has a long-standing history in traditional European medicine, primarily valued for its bitter principles. While the focus of much research has been on secoiridoids like gentiopicroside and amarogentin, the abundant carbohydrate reserves, particularly this compound, play a fundamental role in the plant's physiology and resilience. This compound (β-D-Glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1↔2)-β-D-fructofuranoside) is the predominant storage carbohydrate in the subterranean organs of G. lutea[1]. Understanding the biological role of this compound is crucial for a holistic comprehension of the plant's life cycle, its adaptation to environmental stress, and for optimizing cultivation and harvesting practices for medicinal and commercial purposes.

Biosynthesis and Metabolism of this compound

While the complete enzymatic pathway for this compound biosynthesis in Gentiana lutea has not been fully elucidated, it is hypothesized to originate from sucrose, the primary product of photosynthesis. The synthesis of oligosaccharides like this compound in plants typically involves the sequential action of glycosyltransferases.

A plausible biosynthetic pathway, inferred from studies on similar oligosaccharides, likely involves the following steps:

-

Sucrose as the initial substrate: Sucrose, transported to the root storage parenchyma cells, serves as the foundational molecule.

-

Action of Fructosyltransferases: A key enzymatic step is likely the transfer of a fructose moiety from a sucrose molecule to another sucrose molecule, catalyzed by a fructosyltransferase. This is a common mechanism in the biosynthesis of fructans and other oligosaccharides in plants.

-

Formation of an intermediate: This initial transfer could result in the formation of a trisaccharide intermediate.

-

Further enzymatic modifications: Subsequent enzymatic activities, potentially involving other glycosyltransferases, would then lead to the final structure of this compound.

The degradation of this compound is believed to occur via enzymatic hydrolysis, breaking it down into its constituent monosaccharides: two molecules of glucose and one molecule of fructose[2]. This process is likely initiated to mobilize stored energy for growth and development, particularly during the spring when the plant resumes active growth. The observation that this compound levels are lower in dried roots compared to fresh ones suggests the activity of endogenous hydrolytic enzymes post-harvest[3].

Subcellular Localization and Storage

Research has definitively shown that this compound is exclusively stored within the vacuoles of the storage root protoplasts of Gentiana lutea[1]. This subcellular compartmentalization is significant as it sequesters the large reserves of soluble sugars, preventing them from interfering with cytoplasmic metabolic processes. The vacuole thus acts as a dynamic reservoir, accumulating this compound during periods of high photosynthetic activity and releasing its constituent sugars when energy is required.

Quantitative Distribution of this compound

The concentration of this compound, along with other carbohydrates, can vary depending on the plant organ, developmental stage, and post-harvest processing. The dried roots of Gentiana lutea are reported to contain a significant amount of carbohydrates, ranging from 30-55%, which includes monosaccharides, disaccharides, and the trisaccharide this compound[4].

Table 1: Carbohydrate Composition in Dried Roots of Gentiana lutea

| Carbohydrate Type | Components | Concentration Range (%) in Dried Root |

| Monosaccharides | Glucose, Fructose | Variable |

| Disaccharides | Sucrose, Gentiobiose | Variable |

| Trisaccharides | This compound | Major component |

| Polysaccharides | Pectins | Variable |

| Total Carbohydrates | 30 - 55 [4] |

The drying process has a notable impact on the carbohydrate profile. In dried roots, the levels of fructose, glucose, maltose, and gentiobiose are higher, while sucrose and this compound concentrations are slightly lower compared to fresh roots[3]. This shift is attributed to enzymatic hydrolysis that occurs during drying.

Putative Role in Signaling Pathways

Oligosaccharides are increasingly recognized as important signaling molecules in plants, involved in processes such as growth, development, and defense responses[1][5][6]. While direct evidence for a signaling role of this compound in Gentiana lutea is currently lacking, its nature as a soluble oligosaccharide stored in the vacuole suggests a potential involvement in cellular signaling.

Changes in the vacuolar concentration of this compound could, for instance, alter the osmotic potential of the cell, triggering downstream responses. Furthermore, the products of its hydrolysis—glucose and fructose—are known to act as signaling molecules that can regulate gene expression related to metabolism and stress responses.

Logical Relationship of this compound in Plant Physiology

Caption: Logical flow of this compound from synthesis to its roles in Gentiana lutea.

Experimental Protocols

Extraction of this compound from Gentiana lutea Roots

A reliable method for the extraction of carbohydrates, including this compound, from plant material is crucial for accurate quantification.

Protocol:

-

Sample Preparation: Freshly harvested roots of Gentiana lutea should be washed, flash-frozen in liquid nitrogen, and lyophilized to prevent enzymatic degradation of this compound. The dried material is then ground into a fine powder.

-

Extraction:

-

Weigh approximately 0.5 g of the powdered root material into a suitable tube.

-

Add 20 ml of 80% ethanol.

-

Incubate the mixture for 2 hours with agitation.

-

Follow with ultrasonication for 30 minutes to enhance extraction efficiency.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process on the pellet to ensure complete recovery of soluble sugars.

-

Combine the supernatants and evaporate to dryness under vacuum at a temperature below 40°C.

-

-

Sample Reconstitution: Dissolve the dried extract in a known volume of ultrapure water or a suitable mobile phase for subsequent analysis. The reconstituted sample should be filtered through a 0.45 µm filter prior to injection into an HPLC system.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard and robust method for the separation and quantification of carbohydrates.

Chromatographic Conditions:

-

Column: A dedicated carbohydrate analysis column, such as an amino-based column (e.g., NH2) or a specialized ligand-exchange column, is recommended for optimal separation of oligosaccharides.

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is commonly used for amino columns. For example, a starting mobile phase of 80:20 (v/v) acetonitrile:water.

-

Detector: A Refractive Index (RI) detector is the most common and suitable detector for non-UV absorbing compounds like this compound. An Evaporative Light Scattering Detector (ELSD) can also be used for higher sensitivity.

-

Flow Rate: Typically around 1.0 ml/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from a certified this compound standard.

Experimental Workflow for this compound Quantification

Caption: Workflow for the quantification of this compound in Gentiana lutea roots.

Conclusion and Future Directions

This compound is a central molecule in the carbon economy of Gentiana lutea, serving as the primary long-term energy store in its underground organs. Its vacuolar localization underscores a sophisticated mechanism for managing cellular resources. While its role as a storage carbohydrate is well-established, its potential involvement in signaling pathways remains an exciting and underexplored area of research.

Future research should focus on:

-

Elucidating the Biosynthetic Pathway: Identification and characterization of the specific glycosyltransferases involved in this compound synthesis will provide a deeper understanding of carbohydrate metabolism in Gentiana.

-

Investigating Signaling Functions: Studies designed to explore whether this compound or its breakdown products act as signaling molecules in response to abiotic or biotic stress would be highly valuable.

-

Metabolic Flux Analysis: Tracing the flow of carbon from photosynthesis to this compound storage and its subsequent mobilization will provide a dynamic view of its role in the plant's life cycle.

A thorough understanding of the biological role of this compound will not only advance our fundamental knowledge of plant physiology but also have practical implications for the cultivation and utilization of Gentiana lutea in the pharmaceutical and food industries.

References

- 1. Cell wall carbohydrates as signals in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbohydrates in plant immunity and plant protection: roles and potential application as foliar sprays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ema.europa.eu [ema.europa.eu]

- 5. researchgate.net [researchgate.net]

- 6. Oligosaccharide signaling of plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Gentianose as a Plant Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentianose, a non-reducing trisaccharide, is a significant plant metabolite predominantly found in the rhizomes and roots of Gentiana species. Composed of two glucose units and one fructose unit (β-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1↔2)-β-D-fructofuranoside), it serves as a primary carbohydrate reserve. This technical guide provides an in-depth overview of the biosynthesis, catabolism, physiological roles, and potential signaling functions of this compound in plants. It includes a compilation of quantitative data, detailed experimental protocols for its analysis, and visualizations of relevant metabolic and signaling pathways to support further research and drug development endeavors.

Introduction

This compound is a naturally occurring trisaccharide that plays a crucial role in the carbon storage strategy of various plant species, most notably within the Gentiana genus.[1][2][3] Its accumulation in storage organs, such as roots and rhizomes, provides a readily available energy source to support growth and survival, particularly during periods of dormancy and regrowth.[2] Beyond its function as a reserve carbohydrate, the broader class of oligosaccharides is increasingly recognized for its involvement in plant defense signaling and stress responses.[1][4] This guide synthesizes the current understanding of this compound as a plant metabolite, offering a technical resource for its study and potential applications.

Biosynthesis of this compound

The biosynthesis of this compound is initiated from sucrose, a primary product of photosynthesis. The key enzymatic reaction involves the transfer of a fructosyl group from a donor sucrose molecule to an acceptor sucrose molecule. This process is catalyzed by fructosyltransferases.

The proposed biosynthetic pathway for this compound involves the following key enzyme:

-

Sucrose:sucrose 1F-β-D-fructosyltransferase (1-SST) : This enzyme catalyzes the synthesis of 1-kestose from two molecules of sucrose. While this is a primary step in fructan biosynthesis, a similar enzymatic activity is hypothesized to be involved in the initial steps leading to this compound synthesis.

A subsequent enzymatic step would then involve the addition of a glucose molecule to the sucrose portion of a precursor oligosaccharide.

Catabolism of this compound

The breakdown of this compound releases its constituent monosaccharides—glucose and fructose—which can then enter central carbon metabolism to provide energy for the plant.[3] This hydrolysis is carried out by specific glycoside hydrolases.

The key enzymes involved in this compound catabolism are believed to be:

-

β-Glucosidases : These enzymes cleave the β-glycosidic bonds, which would be responsible for releasing the terminal glucose unit from this compound.

-

Invertases (β-Fructofuranosidases) : These enzymes hydrolyze the sucrose component of this compound, breaking it down into glucose and fructose.

Distribution and Quantitative Data

This compound is primarily found in the underground storage organs of plants in the Gentianaceae family. While it is widely reported as a major storage carbohydrate, specific quantitative data across different species and tissues is limited in readily available literature. The following tables summarize the known distribution and reported concentrations.

Table 1: Distribution of this compound in Various Plant Species

| Family | Genus | Species | Plant Part(s) | Reference(s) |

| Gentianaceae | Gentiana | lutea | Roots, Rhizomes | [2][3] |

| Gentianaceae | Gentiana | macrophylla | Herb (in tea) | [5] |

| Gentianaceae | Gentiana | cruciata | Herb | [6] |

| Gentianaceae | Gentiana | algida | Herb (in tea) | [5] |

| Gentianaceae | Gentiana | decumbens | Herb (in tea) | [5] |

| Gentianaceae | Gentiana | triflora | Herb (in tea) | [5] |

Table 2: Quantitative Data of this compound and Related Sugars

| Species | Plant Part | Compound | Concentration (mg/g dry weight unless otherwise specified) | Reference(s) |

| Gentiana macrophylla | Herb (in tea) | This compound | Dominant free sugar | [5] |

| Gentiana cruciata | Herb | D-saccharose | 38.39 mg/g | [6] |

| Gentiana cruciata | Herb | D-glucose | 10.05 mg/g | [6] |

| Gentiana cruciata | Herb | D-fructose | 1.69 mg/g | [6] |

| Gentiana lutea | Leaves | Gentiopicroside | 70.5 ± 0.08 mg/g of dry extract | [7] |

| Gentiana lutea | Leaves | Amarogentin | 20.6 ± 0.05 mg/g of dry extract | [7] |

Note: Specific quantitative data for this compound concentration in various plant tissues remains an area for further research.

Physiological Role and Potential Signaling Function

Carbohydrate Storage

The primary and most well-established role of this compound is as a storage carbohydrate.[2] Its accumulation in the vacuoles of root and rhizome cells provides a long-term energy reserve.[8] This stored energy is crucial for overwintering survival and for fueling rapid growth in the spring.

Potential Role in Stress Response

Oligosaccharides, as a class of molecules, are known to function as osmoprotectants, helping plants tolerate abiotic stresses such as drought and cold.[9] While direct evidence for this compound's role as an osmoprotectant is not yet established, its accumulation in underground organs suggests a potential function in protecting these tissues from environmental stresses.

Oligosaccharide Signaling

Oligosaccharides can act as signaling molecules (oligosaccharins) in plants, triggering defense responses against pathogens and influencing developmental processes.[1][4] These signaling cascades often involve the perception of the oligosaccharide by a receptor on the cell surface, leading to a downstream signaling cascade that ultimately results in changes in gene expression. Although a specific signaling role for this compound has not been definitively identified, it is plausible that it, or its breakdown products, could participate in such pathways.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of soluble carbohydrates, including this compound, from plant tissues.

Methodology:

-

Sample Preparation: Fresh plant tissue should be flash-frozen in liquid nitrogen and lyophilized to dryness. Dried tissue is then ground to a fine powder using a mortar and pestle or a ball mill.

-

Extraction:

-

Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.

-

Add 1 mL of 80% (v/v) ethanol.

-

Vortex thoroughly and incubate in an 80°C water bath for 20 minutes, with occasional vortexing.

-

Centrifuge at 14,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction of the pellet with another 1 mL of 80% ethanol.

-

Pool the supernatants.

-

-

Solvent Removal and Reconstitution:

-

Evaporate the ethanol from the pooled supernatants using a vacuum concentrator.

-

Reconstitute the dried extract in a known volume of deionized water (e.g., 500 µL) for subsequent analysis.

-

Analysis of this compound

A. Thin-Layer Chromatography (TLC)

TLC provides a rapid and cost-effective method for the qualitative analysis of this compound and its separation from other sugars.

Methodology:

-

Stationary Phase: Silica gel 60 TLC plates.

-

Mobile Phase: A solvent system of n-butanol:acetic acid:water (2:1:1, v/v/v) is commonly used for the separation of oligosaccharides.

-

Sample Application: Spot the reconstituted extract and standards (glucose, fructose, sucrose, and this compound) onto the TLC plate.

-

Development: Develop the plate in a sealed chromatography tank saturated with the mobile phase until the solvent front reaches near the top of the plate.

-

Visualization:

-

Thoroughly dry the plate.

-

Spray with a visualization reagent such as aniline-diphenylamine-phosphoric acid.

-

Heat the plate at 100-110°C for 5-10 minutes. Different sugars will appear as distinct colored spots.

-

B. High-Performance Liquid Chromatography (HPLC)

HPLC with a refractive index detector (RID) is a standard method for the quantification of this compound.

Methodology:

-

Column: A carbohydrate analysis column (e.g., an amino-based column).

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 75:25, v/v).

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C).

-

Detector: Refractive Index Detector (RID).

-

Quantification: A standard curve is generated using known concentrations of pure this compound. The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.

Enzymatic Hydrolysis for Structural Confirmation

Enzymatic hydrolysis can be used to confirm the composition of this compound.

Methodology:

-

Incubate a portion of the purified this compound extract with a β-glucosidase solution in an appropriate buffer (e.g., sodium acetate buffer, pH 5.0) at its optimal temperature (e.g., 37°C) for several hours.

-

In a separate reaction, incubate another portion of the extract with an invertase solution under its optimal conditions.

-

Analyze the reaction products by TLC or HPLC. Hydrolysis with β-glucosidase should yield sucrose and glucose, while hydrolysis with invertase should yield gentiobiose and fructose. Complete hydrolysis with a mixture of enzymes will yield glucose and fructose.

Conclusion

This compound is a key metabolite in Gentiana species, primarily functioning as a carbohydrate reserve. Its biosynthesis and catabolism are governed by specific fructosyltransferases and glycoside hydrolases. While its role as a storage molecule is well-established, its potential involvement in stress tolerance and signaling pathways presents an exciting avenue for future research. The experimental protocols detailed in this guide provide a framework for the extraction, identification, and quantification of this compound, facilitating further investigations into its physiological functions and potential applications in drug development and agriculture. Further studies are warranted to obtain more comprehensive quantitative data on this compound distribution and to elucidate its specific roles in plant signaling networks.

References

- 1. Oligosaccharide signaling of plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Oligosaccharides: Defense Inducers, Their Recognition in Plants, Commercial Uses and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bitter Gentian Teas: Nutritional and Phytochemical Profiles, Polysaccharide Characterisation and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Leaves of Yellow Gentian (Gentiana lutea) as an Alternative Source of Bitter Secoiridoid Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential compartmentation of sucrose and this compound in the cytosol and vacuoles of storage root protoplasts from Gentiana Lutea L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Multifunctional fructans and raffinose family oligosaccharides [frontiersin.org]

The Discovery and Elucidation of Gentianose: A Technical Guide

This guide provides an in-depth exploration of the discovery, history, and structural determination of gentianose, a trisaccharide of significant interest in carbohydrate chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the pivotal experiments and logical framework that led to the understanding of this complex carbohydrate.

Discovery and Historical Context

This compound was first isolated in 1882 by Arthur Meyer from the roots of the great yellow gentian (Gentiana lutea), a plant with a long history of use in traditional medicine.[1] Meyer's pioneering work involved the extraction of dried gentian roots with 95% alcohol, leading to the crystallization of a previously unknown sugar, which he named "this compound" after the plant genus from which it was derived. His findings were published in Hoppe-Seyler's Zeitschrift für physiologische Chemie.[1]

Subsequent research in the early 20th century, notably by the French pharmacist and chemist Émile Bourquelot and his colleagues, focused on the enzymatic hydrolysis of this compound. These studies were instrumental in deducing its structure. The final confirmation of the precise linkages between the monosaccharide units was accomplished by Sir Norman Haworth and his research group by 1928, as part of their broader, Nobel Prize-winning work on carbohydrate structures.[2]

Chemical and Physical Properties

This compound is a non-reducing trisaccharide with the molecular formula C₁₈H₃₂O₁₆.[3] It is a white, crystalline solid that is soluble in water and possesses a slightly sweet taste. Its non-reducing nature indicates that the anomeric carbons of all three monosaccharide units are involved in glycosidic bonds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₂O₁₆ | [3] |

| Molar Mass | 504.44 g/mol | |

| Melting Point | 212 °C | [3] |

| Specific Optical Rotation ([α]²⁵D) | +30.8° (c=0.5 in H₂O) | [4] |

| Appearance | White, crystalline solid | |

| Solubility | Soluble in water |

Structural Elucidation

The determination of the intricate structure of this compound was a stepwise process involving chemical analysis, enzymatic hydrolysis, and methylation studies.

Initial Characterization and Hydrolysis

Early investigations established the elemental composition of this compound and its identity as a trisaccharide. The key to unraveling its structure lay in controlled hydrolysis experiments. Acid hydrolysis of this compound yields two molecules of D-glucose and one molecule of D-fructose. This provided the fundamental building blocks of the molecule.

Enzymatic Hydrolysis: Unveiling the Linkages

The strategic use of enzymes by Bourquelot and his contemporaries was a critical step. They observed that different enzymes cleaved this compound into distinct disaccharide and monosaccharide pairs:

-

Invertase (from yeast): This enzyme specifically hydrolyzes the β-fructofuranosidic linkage. When applied to this compound, it yielded gentiobiose and fructose . This indicated that this compound contained a sucrose-like moiety.

-

Emulsin (from almonds): This enzyme preparation, containing β-glucosidases, hydrolyzed this compound to produce sucrose and glucose . This finding suggested a different linkage that was susceptible to β-glucosidase activity.

These enzymatic hydrolysis results were pivotal. The formation of gentiobiose (a disaccharide of two glucose units) and fructose on the one hand, and sucrose (a disaccharide of glucose and fructose) and glucose on the other, allowed for a logical deduction of the monosaccharide sequence and their linkages.

The structure was thus deduced to be a molecule of gentiobiose linked to a molecule of fructose, and also a molecule of sucrose linked to a molecule of glucose. The only way to reconcile these findings was to have a central glucose unit linked to both another glucose and a fructose.

Experimental Protocols

The following are detailed methodologies for the key classical experiments in the discovery and structural elucidation of this compound.

Extraction and Isolation of this compound from Gentiana lutea (Meyer's Method)

-

Material Preparation: Air-dried and coarsely powdered roots of Gentiana lutea are used as the starting material.

-

Extraction: The powdered root material is subjected to exhaustive extraction with 95% ethanol at room temperature. This is typically performed using a percolation or maceration technique.

-

Concentration: The ethanolic extract is concentrated under reduced pressure to a syrupy consistency.

-

Crystallization: The concentrated syrup is left to stand for an extended period (several days to weeks) to allow for the crystallization of this compound.

-

Purification: The crude crystals are collected by filtration and recrystallized from hot 80-90% ethanol to achieve higher purity. The purity of the final product can be assessed by its melting point and specific rotation.

Enzymatic Hydrolysis of this compound

-

Substrate Preparation: A solution of purified this compound in distilled water (e.g., 1-5% w/v) is prepared.

-

Enzyme Incubation:

-

With Invertase: To a portion of the this compound solution, a preparation of invertase from yeast is added. The mixture is incubated at its optimal temperature and pH (typically around 50-55 °C and pH 4.5-5.0) for a sufficient period to ensure complete hydrolysis.

-

With Emulsin: To another portion of the this compound solution, an emulsin preparation from almonds is added. The mixture is incubated at its optimal conditions (typically around 37 °C and a slightly acidic pH).

-

-

Reaction Monitoring: The progress of the hydrolysis can be monitored by polarimetry (observing the change in optical rotation) or by thin-layer chromatography (TLC) to visualize the appearance of hydrolysis products.

-

Product Identification: The resulting hydrolysis products (gentiobiose, fructose, sucrose, and glucose) are identified by comparison with authentic standards using techniques such as paper chromatography or TLC, followed by appropriate staining reagents.

Visualizations

The following diagrams illustrate the key experimental workflows and logical relationships in the study of this compound.

References

- 1. Full text of "Gallerie hervorragender Therapeutiker und Pharmakognosten der Gegenwart = Galerie d'eminents therapeutistes et pharmacognostes contemporains" [archive.org]

- 2. University of Birmingham - Wikipedia [en.wikipedia.org]

- 3. This compound | C18H32O16 | CID 117678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound this compound (FDB012325) - FooDB [foodb.ca]

A Technical Guide to the Physicochemical Characteristics of Pure Gentianose

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties of gentianose, a non-reducing trisaccharide. The information presented is intended to support research, development, and quality control activities involving this compound. Data has been compiled from various scientific sources, and where available, experimental methodologies are detailed.

Chemical Identity and Structure

This compound is a trisaccharide composed of two D-glucose units and one D-fructose unit.[1] Specifically, it consists of a β-D-glucopyranosyl unit linked (1→6) to the glucose moiety of a sucrose molecule (α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside).[1] Its systematic name is β-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside.

Below is a diagram illustrating the chemical structure of this compound, highlighting its constituent monosaccharides and the glycosidic linkages.

Physicochemical Properties

The fundamental physicochemical characteristics of pure this compound are summarized in the table below. These properties are critical for its handling, formulation, and analysis.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₂O₁₆ | [1][2][3] |

| Molecular Weight | 504.44 g/mol | [1][3][4][5][6] |

| Physical State | Solid, White to Off-White Powder | [2][5][6] |

| Melting Point | 208-212 °C | [1][2][5][7] |

| Solubility | Soluble in water; Slightly soluble in heated water. | [1][4][5] |

| Optical Rotation | [α]²⁵_D_ = +30.8° (c=0.5 in H₂O) | [7] |

| Stability | Hygroscopic | [4][5] |

| Chemical Nature | Non-reducing sugar | [1][4] |

| CAS Number | 25954-44-3 | [2][3][7] |

Experimental Protocols

The characterization and purification of this compound involve several analytical and chromatographic techniques. The methodologies outlined below are based on established protocols for oligosaccharide analysis.

This compound can be isolated from natural sources such as the roots of Gentiana lutea or grape seeds.[1][6][8] A general workflow for its purification and identification is presented below.

Protocol Details:

-

Extraction: The raw plant material is extracted with an ethanol/water mixture to solubilize oligosaccharides.[8][9]

-

Fractionation: The crude extract undergoes sequential purification, often starting with size-exclusion chromatography (SEC) to separate compounds based on their molecular weight. This step isolates the trisaccharide fraction from monosaccharides (like glucose and sucrose) and larger polysaccharides.[8][9]

-

Acetylation: To enhance separation during subsequent chromatographic steps, the trisaccharide fraction can be acetylated. This derivatization increases the hydrophobicity of the molecule.[8][10]

-

Final Purification: The acetylated (or native) this compound is further purified using techniques like column chromatography.[10]

-

Deacetylation: If acetylation was performed, the acetyl groups are removed to yield the pure, native this compound.[10]

The identity and purity of the isolated this compound are confirmed using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the complete chemical structure, including the identity of the monosaccharide units, their anomeric configuration, and the positions of the glycosidic linkages.

-

Methodology:

-

Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in a deuterated solvent, such as deuterium oxide (D₂O).

-

Data Acquisition: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: The chemical shifts and coupling constants from the ¹H and ¹³C spectra, along with the correlations observed in the 2D spectra, are used to assign all proton and carbon signals and confirm the β(1→6) and α(1→2) linkages.[8]

-

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To determine the monosaccharide composition of this compound.

-

Methodology:

-

Hydrolysis: The glycosidic bonds of this compound are hydrolyzed (e.g., using trifluoroacetic acid) to break it down into its constituent monosaccharides (glucose and fructose).

-

Derivatization: The resulting monosaccharides are chemically derivatized (e.g., through silylation or acetylation) to make them volatile for GC analysis.

-

Analysis: The derivatized sample is injected into a GC-MS system. The components are separated on the GC column based on their boiling points and are subsequently ionized and detected by the mass spectrometer.

-

Identification: The retention times and mass fragmentation patterns are compared to those of authentic standards of glucose and fructose to confirm their identity and molar ratio (2:1 glucose to fructose).[8][10]

-

-

-

Infrared (IR) Spectroscopy:

-

Objective: To identify the key functional groups present in the molecule and provide a characteristic fingerprint.

-

Methodology:

-

Sample Preparation: A small amount of the dry, solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The sample is scanned with infrared radiation (typically in the 4000-400 cm⁻¹ range).[11][12]

-

Interpretation: The resulting spectrum shows characteristic absorption bands for the O-H stretch (broad band around 3300 cm⁻¹), C-H stretch (around 2900 cm⁻¹), and complex C-O and C-C stretching vibrations in the "fingerprint region" (below 1500 cm⁻¹), which are characteristic of carbohydrates.[12] For instance, intense bands around 1025 cm⁻¹ are indicative of the glucose skeleton.[12]

-

-

References

- 1. This compound — Wikipédia [fr.wikipedia.org]

- 2. This compound | C18H32O16 | CID 117678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. CAS 25954-44-3: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 25954-44-3 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Showing Compound this compound (FDB012325) - FooDB [foodb.ca]

- 8. This compound: Purification and structural determination of an unknown oligosaccharide in grape seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Rapid Identification of Wild Gentiana Genus in Different Geographical Locations Based on FT-IR and an Improved Neural Network Structure Double-Net - PMC [pmc.ncbi.nlm.nih.gov]

Gentianose: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 25954-44-3 Molecular Formula: C₁₈H₃₂O₁₆

This technical guide provides an in-depth overview of Gentianose, a naturally occurring trisaccharide with potential applications in research and drug development. The document covers its chemical and physical properties, biological activities, and relevant experimental protocols, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a non-reducing trisaccharide composed of two D-glucose units and one D-fructose unit.[1] It is primarily found in the roots of plants from the Gentiana genus.[2][3] The structural arrangement of these monosaccharide units gives this compound its distinct chemical properties.

| Property | Value | Reference |

| CAS Number | 25954-44-3 | [4][5] |

| Molecular Formula | C₁₈H₃₂O₁₆ | [4][5] |

| Molecular Weight | 504.44 g/mol | [5] |

| Melting Point | 212 °C | |

| Solubility | Soluble in water | [3] |

| Structure | β-D-Glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside | |

| Appearance | White to off-white solid | |

| Nature | Non-reducing sugar | [3] |

Biological Activity and Potential Applications

This compound has garnered interest for its potential pharmacological activities, including antioxidant and anti-inflammatory properties. While research on pure this compound is ongoing, studies on extracts from Gentiana species, rich in this compound and other bioactive compounds, suggest promising therapeutic potential.

Antioxidant Activity

Extracts of Gentiana species have demonstrated significant antioxidant activity.[6][7] However, specific IC₅₀ values for pure this compound in various antioxidant assays are not extensively reported in publicly available literature. Researchers can employ the following standard assays to quantify the antioxidant potential of this compound.

Anti-inflammatory Activity

Compounds isolated from Gentiana species have been shown to possess anti-inflammatory properties, often attributed to the inhibition of key signaling pathways such as the NF-κB and MAPK pathways. Specific quantitative data on the anti-inflammatory activity of isolated this compound is an area for further investigation.

Experimental Protocols

Extraction and Purification of this compound from Plant Material

This protocol is adapted from a method for purifying oligosaccharides from grape seeds and can be optimized for Gentiana roots.

Objective: To extract and purify this compound from its natural source.

Methodology:

-

Extraction:

-

Homogenize the dried and powdered plant material (e.g., Gentiana roots).

-

Perform an ethanol/water extraction of the homogenized material.

-

-

Purification:

-

Centrifuge the extract to remove solid debris.

-

Subject the supernatant to sequential size-exclusion chromatography (SEC).

-

The first SEC step fractionates compounds based on a broad range of molecular weights.

-

A second, finer SEC step is used to isolate the trisaccharide fraction containing this compound.

-

-

Monitor the fractions using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Characterization:

-

Confirm the identity and purity of the isolated this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

In Vitro Antioxidant Activity Assays

The following are standard protocols to assess the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate, add various concentrations of the this compound solution.

-

Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add various concentrations of the this compound solution to the diluted ABTS radical solution.

-

After a 6-minute incubation, measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

In Vitro Anti-inflammatory Activity Assay: Inhibition of NF-κB Activation